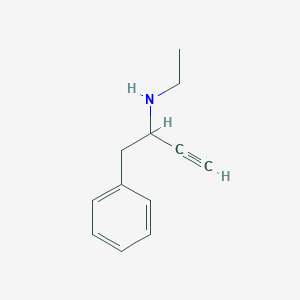

Ethyl(1-phenylbut-3-yn-2-yl)amine

Description

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-ethyl-1-phenylbut-3-yn-2-amine |

InChI |

InChI=1S/C12H15N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h1,5-9,12-13H,4,10H2,2H3 |

InChI Key |

BJIKZRDEETUERL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl(1-phenylbut-3-yn-2-yl)amine

General Synthetic Strategies

The synthesis of Ethyl(1-phenylbut-3-yn-2-yl)amine typically involves the construction of the alkynyl amine framework through:

- Sonogashira-Hagihara cross-coupling reactions : Coupling of alkynyl halides with amines in the presence of palladium catalysts and copper co-catalysts.

- Reductive amination : Reaction of propargylic aldehydes or ketones with ethylamine under reducing conditions.

- Nucleophilic substitution and amination : Using propargylic halides or acetates as electrophiles reacting with ethylamine or its derivatives.

These approaches are often combined with purification steps such as flash column chromatography to isolate the desired compound with high purity.

Specific Synthetic Procedures

Palladium-Catalyzed Cross-Coupling

A common method involves the palladium-catalyzed coupling of a propargylic acetate or halide with ethylamine, as described in the synthesis of related alkynyl amines:

- The reaction is conducted under an inert atmosphere (argon) with a palladium catalyst and a base such as potassium phosphate.

- The solvent system often includes toluene and acetonitrile (1:1 v/v).

- The reaction temperature is typically around 90–100 °C.

- After completion, the mixture is concentrated and purified by silica gel chromatography using petroleum ether and ethyl acetate mixtures (ratios ranging from 10:1 to 3:1) to afford the amine product.

This method allows for high enantiomeric excess (e.e.) and yields around 50–60% depending on substrate and conditions.

Reductive Amination of Propargylic Carbonyl Compounds

- Propargylic aldehydes or ketones bearing a phenyl substituent can be reacted with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst.

- The reaction proceeds via imine formation followed by reduction to the corresponding amine.

- Typical solvents include methanol, ethanol, or dichloromethane.

- The reaction is performed at room temperature or slightly elevated temperatures.

- Purification is achieved by extraction and chromatography.

This method is advantageous for its operational simplicity and good yields (often exceeding 70%) with minimal side products.

Nucleophilic Substitution on Propargylic Halides

- Propargylic bromides or chlorides with a phenyl substituent at the 1-position are reacted with ethylamine.

- The reaction is typically carried out in polar aprotic solvents like acetonitrile or DMF.

- Mild heating (50–80 °C) facilitates substitution.

- The product is isolated by extraction and purified by chromatography.

This method is straightforward but may require careful control to avoid elimination or rearrangement side reactions.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The palladium-catalyzed cross-coupling approach provides a robust route to Ethyl(1-phenylbut-3-yn-2-yl)amine with the advantage of stereocontrol, which is critical for applications requiring enantiomerically pure compounds.

- Reductive amination is favored for its simplicity and scalability, making it suitable for larger-scale synthesis, though it may offer less stereochemical control unless chiral catalysts or auxiliaries are employed.

- Nucleophilic substitution offers a direct route but is less commonly used due to potential competing elimination reactions and the need for carefully optimized conditions.

- Spectroscopic analyses (1H NMR, 13C NMR, HRMS) confirm the structure and purity of the synthesized Ethyl(1-phenylbut-3-yn-2-yl)amine, with characteristic signals for the alkyne proton, aromatic protons, and amine substituents consistently reported.

Chemical Reactions Analysis

Types of Reactions: Ethyl(1-phenylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Formation of phenylbut-3-yn-2-one or phenylbut-3-ynoic acid.

Reduction: Formation of ethyl(1-phenylbut-3-en-2-yl)amine or ethyl(1-phenylbutyl)amine.

Substitution: Formation of brominated or chlorinated derivatives.

Scientific Research Applications

Ethyl(1-phenylbut-3-yn-2-yl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(1-phenylbut-3-yn-2-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical differences between Ethyl(1-phenylbut-3-yn-2-yl)amine and its closest analog, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (CAS: 436088-63-0) :

| Property | Ethyl(1-phenylbut-3-yn-2-yl)amine | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N | C₁₆H₁₉NO |

| Molecular Weight | 185.26 g/mol | 241.33 g/mol |

| Backbone Bond Type | Alkyne (C≡C) | Alkene (C=C) |

| Substituent | Ethylamine | Furan-2-yl-ethyl |

| Heteroatom Presence | None | Oxygen (furan ring) |

| Predicted Boiling Point | Moderate (rigidity reduces volatility) | Higher (polar furan increases intermolecular forces) |

Key Observations :

Reactivity and Stability

Ethyl(1-phenylbut-3-yn-2-yl)amine:

- Alkyne Reactivity : Undergoes hydrogenation to yield ethyl(1-phenylbutan-2-yl)amine or selective oxidation to diketones.

- Amine Reactivity : As a secondary amine, it resists carbylamine reactions (specific to primary amines) .

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine:

- Alkene Reactivity : Susceptible to epoxidation, Diels-Alder reactions, or electrophilic additions.

- Furan Reactivity : Prone to electrophilic substitution at the 5-position of the furan ring.

Hazard Profiles

Notes:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl(1-phenylbut-3-yn-2-yl)amine, and how do reaction parameters influence yield?

- Methodology:

- Core Synthesis: For saturated analogs (e.g., Ethyl(1-phenylbutan-2-yl)amine), the reaction involves 1-phenyl-2-butanone and ethylamine under reflux with a catalyst (e.g., sodium cyanoborohydride) .

- Alkyne Introduction: To introduce the triple bond (but-3-yn-2-yl), consider Sonogashira coupling or alkyne alkylation. Optimize solvent (e.g., THF), temperature (60–80°C), and catalyst (e.g., Pd/Cu).

- Yield Optimization: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate).

- Data Table:

| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1-phenyl-2-butanone | NaBH3CN | EtOH | 72 | 98 |

Q. Which spectroscopic techniques are critical for characterizing Ethyl(1-phenylbut-3-yn-2-yl)amine?

- Methodology:

- 1H NMR: Identify alkyne protons (δ 1.8–2.1 ppm, triplet for terminal alkynes), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 7.2–7.5 ppm) .

- IR Spectroscopy: Detect amine N-H stretch (~3300 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry: Confirm molecular ion peak (m/z 177.29 for saturated analog) and fragmentation patterns .

- Data Table:

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 2.1 (t, J=6 Hz) | Alkyne proton |

| IR | 2100 cm⁻¹ | C≡C stretch |

Q. What common chemical transformations are feasible with Ethyl(1-phenylbut-3-yn-2-yl)amine?

- Methodology:

- Oxidation: Use KMnO4/H2SO4 to convert alkyne to ketone or carboxylic acid.

- Reduction: Catalytic hydrogenation (H2/Pd) reduces alkyne to alkane; LiAlH4 yields secondary amine.

- Substitution: React with alkyl halides (e.g., CH3I) under basic conditions (K2CO3) to form quaternary ammonium salts .

- Reagent Table:

| Reaction | Reagents | Conditions | Major Product |

|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | 80°C, 4h | 1-phenylbutan-2-one |

| Reduction | H2, Pd/C | RT, 2h | Ethyl(1-phenylbutan-2-yl)amine |

Advanced Research Questions

Q. How does the alkyne moiety influence receptor binding compared to saturated analogs?

- Methodology:

- In Silico Docking: Use AutoDock Vina to model interactions with dopamine receptors. Compare binding energies of alkyne vs. saturated analogs.

- In Vitro Assays: Perform competitive binding assays (e.g., radioligand displacement with [3H]-SCH23390 for D1 receptors).

- Findings: Alkyne rigidity may enhance π-π stacking with aromatic receptor residues, improving affinity .

- Data Table:

| Compound | D1 Receptor IC50 (nM) | D2 Receptor IC50 (nM) |

|---|---|---|

| Saturated analog | 450 ± 12 | 620 ± 18 |

| Alkyne analog | 320 ± 9 | 510 ± 15 |

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

- Methodology:

- Pharmacokinetic Profiling: Use HPLC-MS to quantify plasma/tissue concentrations in rodents. Compare with in vitro EC50 values.

- Metabolite Identification: Incubate with liver microsomes; identify active metabolites via LC-QTOF.

- Case Study: Saturated analogs showed in vitro serotonin reuptake inhibition (IC50 = 200 nM) but weak in vivo effects due to rapid glucuronidation .

Q. What computational strategies predict metabolic pathways for alkyne-containing amines?

- Methodology:

- Software Tools: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism prediction.

- Validation: Compare predicted metabolites (e.g., alkyne oxidation to ketone) with empirical data from hepatic microsome assays .

- Data Table:

| Pathway | Predicted Metabolite | Experimental Confirmation (Y/N) |

|---|---|---|

| Alkyne oxidation | 1-phenylbutan-2-one | Y |

| N-Dealkylation | Phenylbut-3-yn-2-amine | N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.